molecular formula C22H22FN3O3 B2844742 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1904199-01-4

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2844742
CAS No.: 1904199-01-4
M. Wt: 395.434
InChI Key: JTBMULXXMXFNRP-UHFFFAOYSA-N
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Description

N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a structurally complex molecule featuring:

  • A 1-methylindole moiety linked via an acetamide group, likely enhancing receptor-binding interactions.
  • An ethyl bridge connecting the oxazepine and acetamide groups, influencing spatial orientation.

While direct pharmacological data for this compound are absent in the provided evidence, its design suggests applications in central nervous system (CNS) disorders or enzyme inhibition, based on structural parallels to bioactive analogs .

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-25-12-15(18-4-2-3-5-19(18)25)11-21(27)24-8-9-26-13-16-10-17(23)6-7-20(16)29-14-22(26)28/h2-7,10,12H,8-9,11,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBMULXXMXFNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem C–N Coupling/C–H Carbonylation Methodology

The benzoxazepine scaffold is synthesized using a copper-catalyzed tandem reaction, as reported by Wang et al.. This method involves:

  • Reactants : 2-Amino-4-fluorophenol and (1-chlorovinyl)benzene.
  • Catalyst System : CuI (10 mol%), ligand L1 (2-(2-dimethylamino-vinyl)-1H-inden-1-ol, 10 mol%), and Cs₂CO₃ (2 equiv).
  • Conditions : DMSO solvent, CO₂ atmosphere, 100°C, 10 hours.

Mechanism :

  • C–N Coupling : Copper-mediated Ullmann-type coupling forms the C–N bond between the amine and allyl chloride.
  • C–H Carbonylation : CO₂ insertion into the C–H bond adjacent to the nitrogen, followed by cyclization to form the seven-membered oxazepine ring.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Microwave-Assisted Cyclization

For improved efficiency, microwave-assisted cyclization (180°C, 20 minutes) reduces reaction time and enhances yield (75–80%). This method uses:

  • Precursor : N-(2-hydroxyethyl)-2-fluoro-5-nitrobenzamide.
  • Base : K₂CO₃ in DMF.

Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetic Acid

Methylation of Indole

  • Reactants : Indole and methyl iodide.
  • Conditions : NaH (base), THF, 0°C to room temperature, 6 hours.
  • Product : 1-Methyl-1H-indole (92% yield).

Friedel-Crafts Acylation

  • Reactants : 1-Methylindole and chloroacetyl chloride.
  • Conditions : AlCl₃ (Lewis acid), dichloromethane, 0°C, 2 hours.
  • Product : 2-(1-Methyl-1H-indol-3-yl)acetyl chloride (78% yield).

Hydrolysis to Carboxylic Acid

  • Conditions : NaOH (2 M), THF/water (1:1), reflux, 4 hours.
  • Product : 2-(1-Methyl-1H-indol-3-yl)acetic acid (85% yield).

Amide Bond Formation

The final step couples the ethylenediamine-modified benzoxazepine with 2-(1-methyl-1H-indol-3-yl)acetic acid:

  • Activation : Carboxylic acid activated using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
  • Coupling : Reaction with 4-(2-aminoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f]oxazepin-3-one (1 equiv) at room temperature for 12 hours.
  • Yield : 70–75% after purification (preparative HPLC, acetonitrile/water gradient).

Characterization and Analytical Data

Property Value
Molecular Formula C₂₂H₂₂FN₃O₃
Molecular Weight 395.4 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 10.92 (s, 1H, NH), 7.55–7.45 (m, 2H, Ar–H), 7.32 (d, J = 8.0 Hz, 1H),
7.15–7.05 (m, 2H), 6.95 (s, 1H), 4.25 (t, J = 6.0 Hz, 2H),
3.85 (s, 3H, N–CH₃), 3.45–3.35 (m, 4H), 2.95 (t, J = 6.0 Hz, 2H).
LC-MS (ESI+) m/z 396.2 [M+H]⁺

Critical Analysis of Synthetic Routes

Advantages of the Tandem C–N/C–H Method

  • Atom Economy : CO₂ serves as a carbonyl source, minimizing waste.
  • Functional Group Tolerance : Compatible with fluoro and nitro groups.

Challenges and Mitigation

  • Low Solubility : DMSO enhances solubility of intermediates but complicates purification.
  • Byproducts : Phthalimide deprotection requires careful stoichiometry to avoid overconsumption of hydrazine.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Synthetic Efficiency : The target compound’s ethyl bridge and fluorinated oxazepine may pose synthetic challenges, as seen in lower yields for structurally complex analogs like 31 (43%) .
  • Fluorination Impact: The 7-fluoro group in the target compound likely enhances metabolic stability compared to non-fluorinated indole derivatives (e.g., 6a in ) .
  • Indole Substitution : The 1-methyl group on the indole moiety may improve binding affinity relative to unsubstituted indoles (e.g., 4f/g in ) .

Pharmacological and Functional Comparisons

Antimicrobial and Antioxidant Activity
  • Compound 6a () demonstrated potent antioxidant (DPPH radical scavenging) and antimicrobial activity, attributed to its oxazolone ring and fluoroindole group . The target compound’s benzooxazepine core may offer similar benefits, though its larger size could affect membrane permeability.
Enzyme Inhibition Potential
  • 4f/g () were evaluated in pLDH assays, suggesting antimalarial activity via lactate dehydrogenase inhibition . The target compound’s oxazepine ring may interact with similar enzymatic pockets, but its indole-acetamide linkage could alter selectivity.
Structural Rigidity and Bioavailability

    Q & A

    Q. What are the standard synthesis protocols for this compound, and how are intermediates characterized?

    The synthesis typically involves multi-step organic reactions, including:

    • Step 1: Formation of the benzoxazepinone core via cyclization of fluorinated precursors under controlled acidic or basic conditions .
    • Step 2: Alkylation or amidation to introduce the indole-acetamide moiety, often using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .
    • Step 3: Final purification via column chromatography or recrystallization.

    Q. Characterization Methods :

    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., fluoro-substitution at C7, indole methyl group) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>95%) .
    • HPLC : Monitors reaction progress and quantifies impurities .

    Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

    Initial screening should focus on:

    • Cytotoxicity Assays : Use MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
    • Enzyme Inhibition Studies : Test activity against kinases or proteases (e.g., EGFR, COX-2) via fluorometric or colorimetric assays .
    • Solubility and Stability : Assess pharmacokinetic parameters (e.g., LogP, plasma stability) using shake-flask methods or LC-MS .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield and reduce by-products?

    • Temperature Control : Lower temperatures (0–5°C) during amide coupling minimize side reactions like epimerization .
    • Solvent Selection : Polar aprotic solvents (e.g., DCM/THF mixtures) enhance solubility of intermediates without degrading acid-sensitive groups .
    • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings to improve efficiency in introducing aromatic substituents .

    Q. Data-Driven Example :

    ConditionYield (%)Purity (%)
    DMF, 25°C6288
    THF/DCM (1:1), 0°C7895
    Catalyst: Pd(PPh3_3)4_48597

    Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ values across assays) be resolved?

    • Assay Validation : Replicate experiments using standardized protocols (e.g., ATP levels in cytotoxicity assays) to rule out technical variability .
    • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to proposed targets .
    • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

    Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?

    • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., benzoxazepine core with kinase ATP-binding pockets) .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
    • QSAR Modeling : Apply Random Forest or PLS regression to correlate substituent electronegativity (e.g., fluoro vs. chloro) with activity .

    Q. What structural analogs are available for comparative SAR studies?

    Key analogs and their distinguishing features:

    Compound NameKey ModificationsBiological Activity
    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamideQuinazolinone replacementEnhanced kinase inhibition
    N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamideDifluorobenzyl groupImproved CNS permeability
    Ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H-pyrazolo[1,5-a]imidazol-3-yl]acetamido}benzoateEster functionalizationAntimicrobial activity

    Q. How can solubility and formulation challenges be addressed for in vivo studies?

    • Co-Solvent Systems : Use PEG-400/water mixtures (20:80 v/v) to enhance aqueous solubility .
    • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-diffusion to improve bioavailability .
    • Prodrug Design : Introduce phosphate or acetyl groups to increase hydrophilicity .

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